molecular formula C17H15ClN4S B2534946 3-{[(4-chlorophenyl)methyl]sulfanyl}-7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole CAS No. 923686-17-3

3-{[(4-chlorophenyl)methyl]sulfanyl}-7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole

Cat. No.: B2534946
CAS No.: 923686-17-3
M. Wt: 342.85
InChI Key: IZQKKRRSJHIHFV-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[2,1-c][1,2,4]triazole class, characterized by a fused bicyclic core with a sulfur-containing substituent at position 3 ([(4-chlorophenyl)methyl]sulfanyl) and a phenyl group at position 5. Its structural complexity and substituent diversity make it a candidate for pharmacological applications, particularly in antimicrobial and anticancer research.

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanyl]-7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4S/c18-14-8-6-13(7-9-14)12-23-17-20-19-16-21(10-11-22(16)17)15-4-2-1-3-5-15/h1-9H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQKKRRSJHIHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2SCC3=CC=C(C=C3)Cl)N1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-chlorophenyl)methyl]sulfanyl}-7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole typically involves multiple steps:

    Formation of the Imidazo[2,1-c][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include hydrazine derivatives and aldehydes or ketones.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via nucleophilic substitution reactions, often using chlorobenzyl chloride as the starting material.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through thiolation reactions, typically using thiol reagents such as thiourea or thiophenol.

    Final Assembly: The final step involves the coupling of the phenyl group to the imidazo[2,1-c][1,2,4]triazole core, often through palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated phenyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-{[(4-chlorophenyl)methyl]sulfanyl}-7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, contributing to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 3-{[(4-chlorophenyl)methyl]sulfanyl}-7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The target compound shares its imidazo[2,1-c][1,2,4]triazole core with several analogs but differs in substituent groups:

Compound Name Core Structure Position 3 Substituent Position 7 Substituent Key Findings
3-{[(4-Chlorophenyl)methyl]sulfanyl}-7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole Imidazo[2,1-c][1,2,4]triazole [(4-Chlorophenyl)methyl]sulfanyl Phenyl Limited direct pharmacological data; structural analogs suggest antimicrobial potential (see below) .
7-(4-Methylphenyl)-3-methylthio-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole (15) Imidazo[2,1-c][1,2,4]triazole Methylthio (SCH3) 4-Methylphenyl Equipotent to chloramphenicol against Gram-negative bacteria; superior to ampicillin (MIC = 2–4 µg/mL) .
3-(2,4,5-Trichlorophenoxymethyl)-7-(4-chlorophenyl)-5H,6,7-dihydroimidazo[2,1-c][1,2,4]triazole (9) Imidazo[2,1-c][1,2,4]triazole 2,4,5-Trichlorophenoxymethyl 4-Chlorophenyl Synthesized for thermal stability studies; no pharmacological data reported .
7-(4-Ethoxyphenyl)-3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole Imidazo[2,1-c][1,2,4]triazole [4-(Trifluoromethyl)phenyl]methylsulfanyl 4-Ethoxyphenyl Ethoxy group may enhance solubility; trifluoromethyl boosts electronegativity (no activity data available) .

Key Observations :

  • Substituent Effects: Methylthio (SCH3) in compound 15 provides comparable antimicrobial activity to chloramphenicol, suggesting that smaller sulfur-containing groups retain efficacy. In contrast, bulkier substituents like trichlorophenoxymethyl (compound 9) may prioritize thermal stability over bioactivity .
  • Chlorophenyl vs.
Functional Group Comparisons
  • Sulfanyl vs. Sulfone Derivatives :

    • Compound 15 (methylthio) and the target compound ([(4-chlorophenyl)methyl]sulfanyl) retain sulfur in a reduced state, which may participate in thiol-disulfide exchange or act as radical scavengers.
    • In contrast, sulfone derivatives (e.g., 3-(Substituted methylsulfonyl)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole) exhibit higher polarity and oxidative stability, reducing membrane permeability but improving solubility .
  • Triazole Tautomerism :

    • Pyrazolo[5,1-c][1,2,4]triazoles (e.g., compounds in ) exhibit tautomerism between 1H- and 5H-forms, affecting electronic distribution and binding interactions. The target compound’s imidazo-triazole core may exhibit similar tautomeric behavior, influencing stability and reactivity .
Pharmacological and Physicochemical Properties
  • Antimicrobial Activity: Compound 15 (MIC = 2–4 µg/mL) outperforms the target compound’s structural analogs, suggesting that methylthio and 4-methylphenyl groups optimize antimicrobial efficacy .
  • Lipophilicity and Solubility :

    • The target compound’s ClogP (estimated >3.5) is higher than sulfone derivatives (ClogP ~2.8), favoring passive diffusion but risking poor aqueous solubility. Salt formation (e.g., ) or ethoxy substituents (compound 6 ) may mitigate this .

Biological Activity

The compound 3-{[(4-chlorophenyl)methyl]sulfanyl}-7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole is a member of the imidazo[2,1-c][1,2,4]triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its anti-inflammatory, antimicrobial, and anticancer properties. The findings are supported by various studies and case analyses.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C18_{18}H15_{15}ClN4_{4}S
  • Molecular Weight : 364.85 g/mol
  • CAS Number : 692287-38-0

This structure features a chlorophenyl group and a sulfanyl moiety that contribute to its biological activity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of imidazo[2,1-c][1,2,4]triazole derivatives. For instance, compounds similar to the target compound have been shown to inhibit cytokine production in peripheral blood mononuclear cells (PBMCs). In vitro tests demonstrated that these compounds significantly reduced levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), indicating a strong anti-inflammatory effect.

Case Study: Cytokine Release Inhibition

In a study evaluating several derivatives of imidazo[2,1-c][1,2,4]triazole:

  • Compounds exhibited a reduction in TNF-α production by 44–60% at doses ranging from 50 µg/mL to 100 µg/mL.
  • The most effective compounds were noted to maintain cytokine levels comparable to control groups without stimulation .

Antimicrobial Activity

The antimicrobial properties of This compound have been assessed against various bacterial strains. The results indicated effective inhibition against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Table

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3aStaphylococcus aureus25 µg/mL
3bEscherichia coli30 µg/mL
3cPseudomonas aeruginosa20 µg/mL

These findings suggest that the compound has significant potential as an antimicrobial agent .

Anticancer Activity

The anticancer effects of the compound were evaluated in various cancer cell lines. Preliminary tests showed promising cytotoxicity against human gastric cancer (SGC-7901), lung cancer (A549), and hepatocellular carcinoma (HepG2).

Cytotoxicity Results

In an MTT assay:

  • The compound exhibited IC50_{50} values of 1.07 µg/mL for SGC-7901, 0.61 µg/mL for A549, and 0.51 µg/mL for HepG2.
  • These values indicate a higher potency compared to standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .

Structure-Activity Relationship (SAR)

The biological activity of imidazo[2,1-c][1,2,4]triazole derivatives is influenced by various substitutions on the triazole ring. For example:

  • The presence of halogen substituents enhances antibacterial activity.
  • Alkyl substitutions tend to improve cytotoxicity against cancer cell lines.

Summary of Findings

Overall, This compound demonstrates significant biological activities across multiple assays:

  • Anti-inflammatory : Reduces TNF-α and IL-6 production.
  • Antimicrobial : Effective against multiple bacterial strains.
  • Anticancer : Exhibits potent cytotoxicity in various cancer cell lines.

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